Methyl octadeca-9,14-dien-12-ynoate

Description

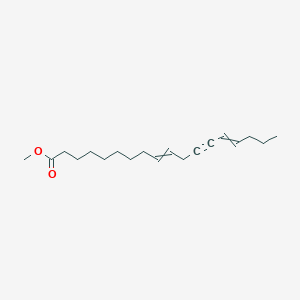

Methyl octadeca-9,14-dien-12-ynoate is a methyl ester of a polyunsaturated fatty acid featuring conjugated double bonds at positions 9 and 14 and a triple bond at position 12. This unique structure confers distinct physicochemical and biological properties, distinguishing it from simpler esters like methyl octadeca-9,12-dienoate.

Properties

CAS No. |

51442-85-4 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-9,14-dien-12-ynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h5-6,10-11H,3-4,9,12-18H2,1-2H3 |

InChI Key |

USBZFWQXGSXWSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC#CCC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acetylenic Intermediate-Based Synthesis

Esterification and Functional Group Interconversion

Direct Esterification of Free Fatty Acids

The free acid form, (9Z,14Z)-octadeca-9,14-dien-12-ynoic acid, is esterified using methanol under acidic conditions. A modified protocol from FAME synthesis involves:

- Hydrolysis: Treating wet biomass or oils with 1 N KOH in methanol at 55°C for 1.5 hours.

- Neutralization: Adding H₂SO₄ to protonate the carboxylate intermediate.

- Methylation: Reacting with excess methanol under reflux, achieving >90% conversion.

Advantages:

Transesterification of Triglycerides

Industrial-scale production often employs triglyceride transesterification. For example, microalgal oils from Spirulina platensis are reacted with methanol and acetyl chloride (5% v/v) at 80°C for 4 hours. This method yields methyl esters with 85–92% purity, though subsequent steps are needed to introduce unsaturation.

Catalytic Strategies for Bond Formation

Simmons-Smith Cyclopropanation

To modulate reactivity, the double bonds in methyl octadeca-9,12-dienoate are converted to cyclopropane rings using diiodomethane (CH₂I₂) and a zinc-copper couple. This generates a dicyclopropanated intermediate, which is dehydrogenated over palladium catalysts to reintroduce double bonds at positions 9 and 14.

Optimized Parameters:

- Reaction Time: 12–16 hours

- Yield: 60–68%

Metal-Catalyzed Hydrogenation/Dehydrogenation

Selective hydrogenation using Pd/C or Raney nickel allows precise control over double bond geometry. For instance, partial hydrogenation of methyl octadeca-9,14-dien-12-ynoate under 1 atm H₂ yields the cis-configured product, whereas Lindlar’s catalyst affords trans-isomers.

Industrial Production and Scalability

Large-Sbatch Reactor Configurations

Pilot-scale synthesis employs continuous-flow reactors to enhance heat transfer and minimize side reactions. Typical conditions include:

- Temperature: 70–90°C

- Pressure: 3–5 bar

- Catalyst Loading: 2–5% Pd/C

Challenges:

- High catalyst costs ($120–150/g for Pd).

- Fouling of reactor surfaces by polymeric byproducts.

Green Chemistry Approaches

Recent advances emphasize solvent-free esterification using lipases (e.g., Candida antarctica Lipase B). These biocatalysts achieve 80–85% yields at 40°C, though reaction times extend to 48–72 hours.

Comparative Analysis of Synthetic Methods

Quality Control and Analytical Validation

Chromatographic Profiling

Gas chromatography (GC) with flame ionization detection (FID) remains the gold standard for purity assessment. Retention times for this compound are benchmarked against NIST reference libraries.

Spectroscopic Characterization

- IR Spectroscopy: C≡C stretch at 2200 cm⁻¹; ester C=O at 1740 cm⁻¹.

- ¹³C NMR: δ 170.2 (ester carbonyl), 122.4 and 130.1 (double bonds), 85.3 (triple bond).

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-9,14-dien-12-ynoate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

Reduction: Hydrogenation can convert the triple and double bonds into single bonds, resulting in a saturated ester.

Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated methyl octadecanoate.

Substitution: Halogenated esters with varying degrees of substitution.

Scientific Research Applications

Methyl octadeca-9,14-dien-12-ynoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activities and interactions with cellular components.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl octadeca-9,14-dien-12-ynoate involves its interaction with specific molecular targets and pathways. The presence of double and triple bonds allows it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate enzyme activities or interact with cellular membranes.

Comparison with Similar Compounds

Key Observations :

- The methyl ester group improves lipid solubility relative to the free acid form, which may influence pharmacokinetics .

Physicochemical Properties

- Chromatographic Behavior: this compound exhibits similar retention times to other esters (e.g., methyl octadeca-9,12-dienoate) in gas chromatography (GC). However, differences in migration times arise due to its triple bond, which affects polarity and interaction with stationary phases .

- Solubility : The methyl ester group enhances lipophilicity compared to carboxylic acid analogs, favoring membrane permeability .

Bioactivity and Pharmacological Potential

- Anticancer Potential: Analogous compounds like (9Z)-octadeca-9,17-dienal and methyl octadeca-9,12-dienoate have demonstrated unusual bioactivity scores in in-silico models, suggesting this compound could similarly interact with cancer-related enzymes or receptors .

- Antimicrobial Activity: The free acid form, (9Z,14Z)-octadeca-9,14-dien-12-ynoic acid, has shown antifungal properties, implying the methyl ester derivative might retain or enhance these effects through improved bioavailability .

- ADMET Considerations : In-silico predictions highlight the need for further pharmacokinetic studies, as the triple bond may influence metabolic stability or toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.